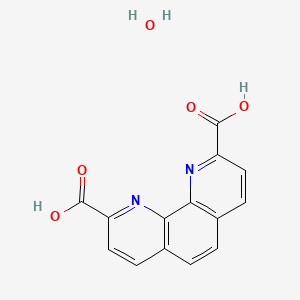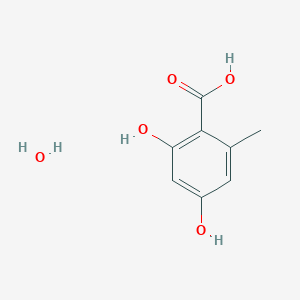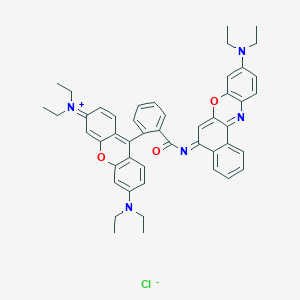
trans-Dichlorodipyridinepalladium(II)
Vue d'ensemble
Description
Trans-Dichlorodipyridinepalladium(II) is a useful research compound. Its molecular formula is C10H10Cl2N2Pd and its molecular weight is 335.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Dichlorodipyridinepalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Dichlorodipyridinepalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Self-Assembly and Thermal Stability : Palladium(II) dicarboxypyridine complexes, which are structurally similar to trans-Dichlorodipyridinepalladium(II), can self-assemble into 2D polymeric networks or solids with high thermal stability (Qin et al., 2000).
Potential Anticancer Properties : Novel palladium(II) complexes show potential anticancer effects by inducing apoptosis in cancer cells, suggesting a potential application in cancer therapy (Ari et al., 2013).
Substitution Reactions and Trans-Effect : The substitution reactions in palladium(II) complexes are of the SN2 type, and the trans-effect is considered insignificant, which is relevant for understanding the reaction mechanisms of these complexes (Banerjea & Tripathi, 1958).
Structural Characterization : Studies on the crystal structure of palladium(II) complexes provide insights into the coordination geometry and interaction with ligands, which are crucial for understanding their reactivity and potential applications (León et al., 2009).
Isomerization and Kinetics : Research on isomerization equilibria and kinetics in palladium(II) complexes informs about the stability and reactivity of different isomers, which is important for their application in catalysis and synthesis (Howie et al., 2019).
Anticancer Activity : Certain palladium(II) complexes exhibit higher anticancer activity compared to known drugs like cisplatin, suggesting their potential as therapeutic agents (Icsel et al., 2013).
Influence on N-N Bond Length : The trans influence in palladium(II) complexes affects N-N bond length, which could be exploited in catalytic processes (Milani et al., 2002).
Supramolecular Polymer Formation : Trans-Dichlorodipyridinepalladium(II) can form supramolecular polymers, which have unique porous networks and metal-metal interactions, useful in materials science (Chen et al., 2014).
Propriétés
IUPAC Name |
dichloropalladium;pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3269574 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



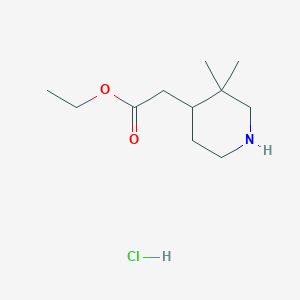
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B8131322.png)
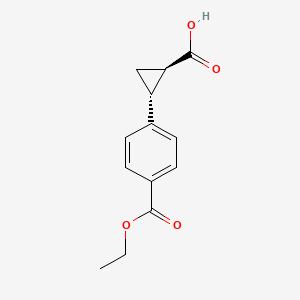
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131357.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole](/img/structure/B8131372.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-propylamine](/img/structure/B8131377.png)
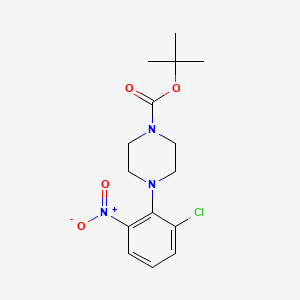
![tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8131395.png)
